Cas no 1489257-33-1 ((4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole))

(4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) 化学的及び物理的性質
名前と識別子
-
- (4S)-4-phenyl-2-{4-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]heptan-4-yl}-4,5-dihydro-1,3-oxazole
- (4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- F74070
- 1489257-33-1
- (4S)-4-phenyl-2-[4-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]heptan-4-yl]-4,5-dihydro-1,3-oxazole
- BS-51767
-
- インチ: InChI=1S/C25H30N2O2/c1-3-15-25(16-4-2,23-26-21(17-28-23)19-11-7-5-8-12-19)24-27-22(18-29-24)20-13-9-6-10-14-20/h5-14,21-22H,3-4,15-18H2,1-2H3/t21-,22-/m1/s1
- InChIKey: NMWFRRYSTLEIHF-FGZHOGPDSA-N
- ほほえんだ: CCCC(CCC)(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4
計算された属性
- せいみつぶんしりょう: 390.230728204g/mol
- どういたいしつりょう: 390.230728204g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 8
- 複雑さ: 536
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.6
- トポロジー分子極性表面積: 43.2Ų
(4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1257150-100mg |
(4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) |
1489257-33-1 | 98% | 100mg |
$135 | 2024-06-05 | |
Ambeed | A235375-100mg |
(4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) |
1489257-33-1 | 98% | 100mg |
$83.0 | 2025-02-20 | |
Cooke Chemical | BD8871255-250mg |
(4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) |
1489257-33-1 | 98% | 250mg |
RMB 736.80 | 2023-09-07 | |
eNovation Chemicals LLC | Y1257150-1g |
(4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) |
1489257-33-1 | 98% | 1g |
$330 | 2024-06-05 | |
Ambeed | A235375-250mg |
(4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) |
1489257-33-1 | 98% | 250mg |
$124.0 | 2025-02-20 | |
Aaron | AR01XDMT-250mg |
(4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) |
1489257-33-1 | 95% | 250mg |
$123.00 | 2025-02-12 | |
eNovation Chemicals LLC | Y1257150-250mg |
(4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) |
1489257-33-1 | 98% | 250mg |
$175 | 2025-02-20 | |
1PlusChem | 1P01XDEH-100mg |
(4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) |
1489257-33-1 | 98% | 100mg |
$67.00 | 2024-06-20 | |
Ambeed | A235375-250mg |
(4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) |
1489257-33-1 | 98% | 250mg |
$124.0 | 2025-03-03 | |
eNovation Chemicals LLC | Y1257150-250mg |
(4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) |
1489257-33-1 | 98% | 250mg |
$175 | 2025-02-22 |
(4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) 関連文献
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6. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
(4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole)に関する追加情報
Recent Advances in the Study of (4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) (CAS: 1489257-33-1)
The compound (4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) (CAS: 1489257-33-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
Recent studies have highlighted the role of (4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) as a chiral ligand in asymmetric catalysis. Its rigid, bidentate structure makes it particularly effective in facilitating enantioselective transformations, which are critical for the synthesis of optically active pharmaceutical intermediates. A 2023 study published in the Journal of Organic Chemistry demonstrated its utility in the asymmetric hydrogenation of α,β-unsaturated ketones, achieving enantiomeric excesses of up to 98%.
In addition to its catalytic applications, this compound has shown promise as a scaffold for the development of novel bioactive molecules. Researchers have explored its potential as a building block for the synthesis of oxazole-containing compounds, which are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A recent in vitro study revealed that derivatives of (4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) exhibit potent inhibitory effects against specific cancer cell lines, with IC50 values in the low micromolar range.
The synthesis of (4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) has also been optimized in recent years. A 2022 report in Tetrahedron Letters described a streamlined, high-yield synthetic route that utilizes readily available starting materials and mild reaction conditions. This advancement has facilitated broader access to the compound for research and development purposes.
Looking ahead, the potential applications of (4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) in drug discovery and development are vast. Its unique structural features and demonstrated biological activities make it a compelling candidate for further investigation. Future research directions may include the exploration of its mechanism of action, the development of more potent derivatives, and the evaluation of its pharmacokinetic and toxicological profiles in preclinical models.
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